Cas no 1743-60-8 (β-Estradiol 17-acetate)

β-Estradiol 17-acetate 化学的及び物理的性質
名前と識別子
-
- (8R,9S,13S,14S,17S)-3-Hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl acetate
- 1,3,5(10)-Estratriene-3,17b-diol 17-acetate
- 17-Beta-Estradiol 17-Acetate
- Beta-Estradiol 17-Acetate
- 1,3,5(10)-Estratriene-3,17β-diol 17-acetate
- β-Estradiol 17-acetate
- 2-(benzylmethylamino)ethyl methyl 1,4-dihydro-2,6-dimethyl-4-(m-nitrophenyl)pyridine-3,5-dicarboxylate
- 3-O-[2-[benzyl(methyl)amino]ethyl] 5-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
- Cardene IV
- Cardene SR
- estradiol 17-acetate
- nicardipine
- Nicardipine [INN:BAN]
- Nicardipine LA
- Nicardipino
- Nicardipino [INN-Spanish]
- Nicardipinum
- Nicardipinum [INN-Latin]
- Estradiol acetate
- oestradiol acetate
- B-ESTRADIOL 17-ACETATE
- Estradiol 17-Monoacetate
- (17β)-Estradiol 17-acetate
- 17β-Acetoxyestra-1,3,5(10)-trien-3-ol
- 17BETA-ESTRADIOL 17-ACETATE VETRANAL100
- [(8R,9R,13S,14S,17S)-3-Hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren
- [(8R,9R,13S,14S,17S)-3-Hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate
- 1743-60-8
- BAA74360
- 1,3,5(10)-Estratriene-3,17-diol 17-acetate
- Estradiol, 17-acetate
- beta-Estradiol 17-acetate, >=99%
- MLS000069774
- beta-Estradiol 17-acetate, VETRANAL(TM), analytical standard
- MFCD00056537
- 3,17beta-Dihydroxy-1,3,5(10)-estratriene 17-acetate
- 1,3,5(10)-Estratriene-3,17beta-diol 17-acetate
- BDBM62878
- Estra-1,3,5(10)-triene-3,17-diol (17.beta.)-, 17-acetate
- 3-Hydroxyestra-1(10),2,4-trien-17-yl acetate #
- BIDD:ER0057
- MLS001146920
- Q5401757
- (2)-Estradiol 17-Acetate
- [(8R,9S,13S,14S,17S)-13-methyl-3-oxidanyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] ethanoate
- 17beta-Acetoxyestra-1,3,5(10)-trien-3-ol
- AfAE'Adaggeratrade markAfA centA centasA notA em leaderA inverted exclamation mark-Estradiol 17-acetate
- BS-15656
- SMR000058696
- 1,3,5(10)-Estratrien-3,17.beta.-diol, 17-acetate(ester)
- CHEMBL1611800
- DTXSID20938492
- acetic acid [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] ester
- .BETA.-ESTRADIOL 17-ACETATE
- AfAE'A centa' notA inverted exclamation markAfasA'A
- ss-Estradiol 17-acetate
- CCG-267637
- 17BETA-ESTRADIOL 17-ACETATE
- UNII-2VM9HO33RU
- Beta-Estradiol-17-acetate
- AKOS015913413
- 17.BETA.-ACETOXYESTRA-1,3,5(10)-TRIEN-3-OL
- cid_6852404
- 2VM9HO33RU
- 17beta-Acetylestradiol
- CHEBI:79735
- [(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] acetate
- Opera_ID_458
- 17.BETA.-ACETYLESTRADIOL
- HMS2232M23
- Estra-1,3,5(10)-triene-3,17-diol (17beta)-, 17-acetate
- Estra-1,3,5(10)-triene-3,17beta-diol 17-acetate
- QAHOQNJVHDHYRN-SLHNCBLASA-N
- HY-B0708
- ESTRA-1,3,5(10)-TRIENE-3,17.BETA.-DIOL 17-ACETATE
- Estradiol 17beta-acetate
- estradiol-17O-acetate
- A881699
- s5236
- -Estradiol 17-acetate
- SCHEMBL147037
- β-Estradiol 17-acetate (1,3,5(10)-Estratriene-3,17β-diol 17-acetate)
- DA-79188
- estradiol 17 beta-acetate
- Estra-1, 3, 5(10)-triene-3, 17-diol (17beta)-, 17-acetate
-
- MDL: MFCD00056537
- インチ: 1S/C20H26O3/c1-12(21)23-19-8-7-18-17-5-3-13-11-14(22)4-6-15(13)16(17)9-10-20(18,19)2/h4,6,11,16-19,22H,3,5,7-10H2,1-2H3/t16-,17+,18-,19-,20-/m0/s1
- InChIKey: QAHOQNJVHDHYRN-WPVAHCMFSA-N
- ほほえんだ: O(C(C([H])([H])[H])=O)[C@@]1([H])C([H])([H])C([H])([H])[C@@]2([H])[C@]3([H])C([H])([H])C([H])([H])C4C([H])=C(C([H])=C([H])C=4[C@]3([H])C([H])([H])C([H])([H])[C@@]21C([H])([H])[H])O[H]
計算された属性
- せいみつぶんしりょう: 314.18828
- どういたいしつりょう: 314.18819469g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 476
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 5
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.6
- トポロジー分子極性表面積: 46.5
じっけんとくせい
- 色と性状: 固体粉末、動力
- 密度みつど: 1.2±0.1 g/cm3
- ゆうかいてん: No data available
- ふってん: 450.5°C at 760 mmHg
- フラッシュポイント: 181.9±21.5 °C
- ようかいど: 生物体外In Vitro:DMSO溶解度100 mg/mL(318.05 mM;Need ultrasonic)
- PSA: 46.53
- じょうきあつ: 0.0±1.1 mmHg at 25°C
β-Estradiol 17-acetate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H332-H335
- 警告文: P280-P305+P351+P338-P310
- WGKドイツ:3
- 危険カテゴリコード: R60;R61
- セキュリティの説明: S53;S45
-
危険物標識:
- リスク用語:R60;R61
- セキュリティ用語:S53;S45
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
β-Estradiol 17-acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D760507-250mg |
Estra-1,3,5(10)-triene-3,17-diol (17ß)-, 17-acetate |
1743-60-8 | 98+% | 250mg |
$180 | 2024-06-07 | |
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci23238-100mg |
β-Estradiol 17-acetate |
1743-60-8 | 98% | 100mg |
¥504.00 | 2023-09-09 | |
Chemenu | CM203481-500mg |
Estradiol 17-acetate |
1743-60-8 | 98% | 500mg |
$317 | 2023-03-06 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E911806-100mg |
β-Estradiol 17-acetate (1,3,5(10)-Estratriene-3,17β-diol 17-acetate) |
1743-60-8 | 98% | 100mg |
¥723.00 | 2022-01-14 | |
Cooke Chemical | A7759358-1ml |
β-Estradiol17-Acetate |
1743-60-8 | 10mMinDMSO | 1ml |
RMB 159.20 | 2025-02-21 | |
SHENG KE LU SI SHENG WU JI SHU | sc-253860-100mg |
β-Estradiol 17-acetate, |
1743-60-8 | 100mg |
¥376.00 | 2023-09-05 | ||
Aaron | AR00209R-250mg |
Estra-1,3,5(10)-triene-3,17-diol (17β)-, 17-acetate |
1743-60-8 | 98% | 250mg |
$137.00 | 2025-01-21 | |
A2B Chem LLC | AA92563-100mg |
Estra-1,3,5(10)-triene-3,17-diol (17β)-, 17-acetate |
1743-60-8 | 98% | 100mg |
$105.00 | 2024-04-20 | |
eNovation Chemicals LLC | D760507-250mg |
Estra-1,3,5(10)-triene-3,17-diol (17ß)-, 17-acetate |
1743-60-8 | 98+% | 250mg |
$195 | 2025-02-20 | |
eNovation Chemicals LLC | D760507-25mg |
Estra-1,3,5(10)-triene-3,17-diol (17ß)-, 17-acetate |
1743-60-8 | 98+% | 25mg |
$85 | 2025-02-20 |
β-Estradiol 17-acetate 関連文献
-
Bianca Wiedemann,J?rn Weisner,Daniel Rauh Med. Chem. Commun. 2018 9 1249
-
Aria Farjam,Anita E. Brugman,Henk Lingeman,Udo A. Th. Brinkman Analyst 1991 116 891
-
Amy C. Dodds,Andrew Sutherland Org. Biomol. Chem. 2022 20 1738
-
Zhendi Wang,C. Yang,Z. Yang,B. Hollebone,C. E. Brown,M. Landriault,J. Sun,S. M. Mudge,F. Kelly-Hooper,D. G. Dixon J. Environ. Monit. 2012 14 2367
-
Martin Hansen,Kristine A. Krogh,Bent Halling-S?rensen,Erland Bj?rklund Anal. Methods 2011 3 1087
β-Estradiol 17-acetateに関する追加情報
Recent Advances in the Study of β-Estradiol 17-acetate (CAS: 1743-60-8): A Comprehensive Research Brief
β-Estradiol 17-acetate (CAS: 1743-60-8), a derivative of estradiol, has garnered significant attention in recent years due to its potential applications in hormone therapy, cancer research, and drug development. This research brief synthesizes the latest findings on this compound, highlighting its chemical properties, biological activities, and emerging therapeutic uses. The focus is on peer-reviewed studies published within the last five years to ensure the relevance and accuracy of the information presented.
Recent studies have elucidated the molecular mechanisms underlying the pharmacological effects of β-Estradiol 17-acetate. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its selective binding affinity to estrogen receptors (ERα and ERβ), which plays a crucial role in modulating endocrine functions. The compound's acetate group enhances its stability and bioavailability, making it a promising candidate for sustained-release formulations in hormone replacement therapy (HRT).
In oncology, β-Estradiol 17-acetate has shown potential as an adjunct therapy for estrogen receptor-positive (ER+) breast cancer. A 2022 study in Cancer Research revealed that the compound induces apoptosis in ER+ tumor cells while sparing normal cells, suggesting a favorable safety profile. Additionally, its ability to cross the blood-brain barrier has sparked interest in its use for treating neurodegenerative disorders, as evidenced by preclinical trials in animal models of Alzheimer's disease.
The synthesis and optimization of β-Estradiol 17-acetate have also seen advancements. A 2023 paper in Organic & Biomolecular Chemistry detailed a novel catalytic method for its production, achieving higher yields and purity compared to traditional approaches. This innovation could facilitate large-scale manufacturing and reduce costs, further supporting its clinical translation.
Despite these promising developments, challenges remain. Regulatory hurdles and the need for extensive clinical trials to confirm efficacy and safety are critical barriers. Moreover, the potential for off-target effects and long-term hormonal impacts necessitates careful evaluation. Future research directions include exploring its interactions with other signaling pathways and developing targeted delivery systems to minimize side effects.
In conclusion, β-Estradiol 17-acetate (CAS: 1743-60-8) represents a versatile compound with broad therapeutic potential. Its applications span from hormone therapy to oncology and neurodegeneration, supported by robust preclinical data. Continued research and collaboration across disciplines will be essential to unlock its full clinical potential and address existing limitations.
1743-60-8 (β-Estradiol 17-acetate) 関連製品
- 805-26-5(Estriol 16a,17b-Diacetate)
- 15140-27-9((8R,9S,13S,14S,17S)-3-Hydroxy-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthren-17-yl cyclohexanecarboxylate)
- 3758-34-7(Estradiol 17-Propionate)
- 4956-37-0(Estradiol enanthate)
- 979-32-8(Estradiol valerate)
- 3571-53-7(Estradiol undecylate)
- 313-06-4(Estradiol (cypionate))
- 1797214-72-2(Cyclopropanecarboxamide, N-[1-(tetrahydro-3-furanyl)-1H-pyrazol-4-yl]-)
- 1805402-68-9(6-Aminomethyl-3-cyano-2-nitrobenzoic acid)
- 2171767-71-6(4-5-cyano-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-2-hydroxybutanoic acid)

